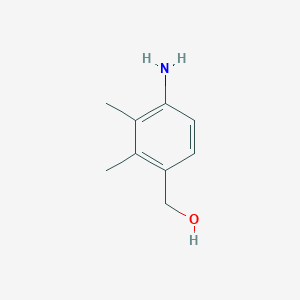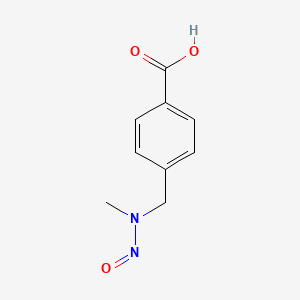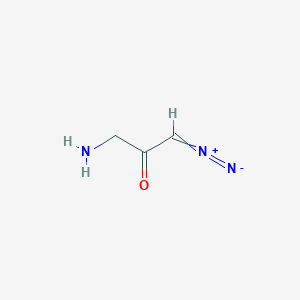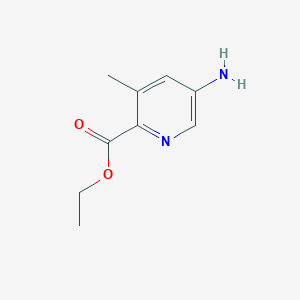
Ethyl 5-amino-3-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-3-methylpicolinate: is an organic compound belonging to the class of picolinates, which are derivatives of picolinic acid This compound features an ethyl ester group, an amino group at the 5-position, and a methyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 5-amino-3-methylpicolinate typically begins with commercially available 3-methylpyridine.
Nitration: The 3-methylpyridine undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitro-3-methylpyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding 5-amino-3-methylpyridine.
Esterification: Finally, the amino compound is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-amino-3-methylpicolinate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives with different substituents.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-3-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-methylpicolinate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 5-amino-2-methylpicolinate: Similar structure but with the methyl group at the 2-position.
Ethyl 5-amino-4-methylpicolinate: Similar structure but with the methyl group at the 4-position.
Ethyl 5-amino-6-methylpicolinate: Similar structure but with the methyl group at the 6-position.
Uniqueness: Ethyl 5-amino-3-methylpicolinate is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with molecular targets and varying degrees of efficacy in its applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 5-amino-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3,10H2,1-2H3 |
InChI Key |
LILIXCUOLXPXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


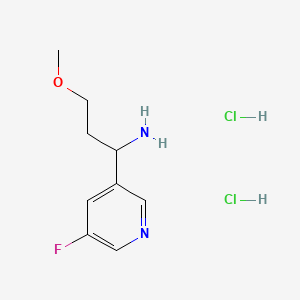
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
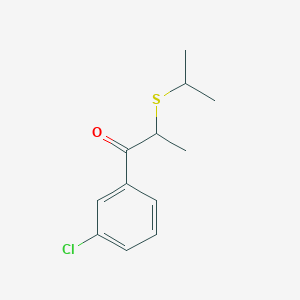

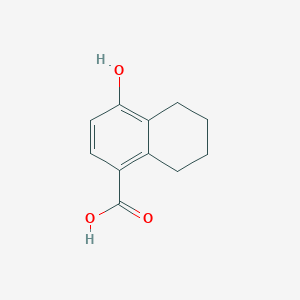
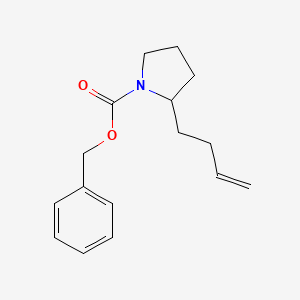

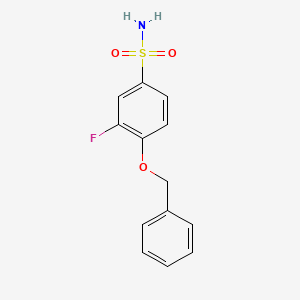
![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)

